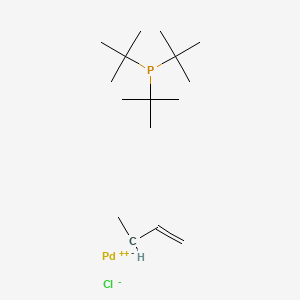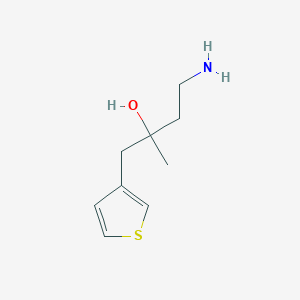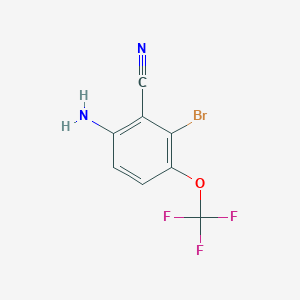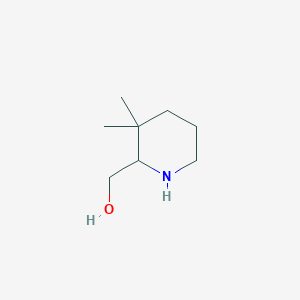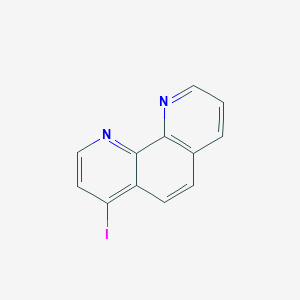
4-Iodo-1,10-phenanthroline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodo-1,10-phenanthroline is a derivative of 1,10-phenanthroline, a well-known bidentate ligand in coordination chemistry. This compound is characterized by the presence of an iodine atom at the fourth position of the phenanthroline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1,10-phenanthroline typically involves the iodination of 1,10-phenanthroline. One common method is the reaction of 1,10-phenanthroline with iodine monochloride (ICl) in an organic solvent such as chloroform or dichloromethane. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions: 4-Iodo-1,10-phenanthroline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are commonly used in organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products:
Substitution Products: Depending on the nucleophile, products such as 4-azido-1,10-phenanthroline or 4-thiocyanato-1,10-phenanthroline can be obtained.
Coupling Products: Various aryl or alkynyl derivatives of 1,10-phenanthroline can be synthesized through coupling reactions.
Aplicaciones Científicas De Investigación
4-Iodo-1,10-phenanthroline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Iodo-1,10-phenanthroline is primarily related to its ability to coordinate with metal ions. This coordination can modulate the activity of metalloenzymes and other metal-dependent biological processes. The compound can also intercalate into DNA, disrupting its structure and function . Additionally, its derivatives can act as redox-active agents, participating in electron transfer reactions .
Comparación Con Compuestos Similares
1,10-Phenanthroline: The parent compound, widely used as a ligand in coordination chemistry.
4-Methyl-1,10-phenanthroline: A derivative with a methyl group at the fourth position, used in similar applications but with different reactivity.
2,9-Dimethyl-1,10-phenanthroline: Another derivative with methyl groups at the second and ninth positions, offering unique steric and electronic properties.
Uniqueness of 4-Iodo-1,10-phenanthroline: The presence of the iodine atom in this compound enhances its reactivity, making it a versatile intermediate for further functionalization.
Propiedades
Fórmula molecular |
C12H7IN2 |
|---|---|
Peso molecular |
306.10 g/mol |
Nombre IUPAC |
4-iodo-1,10-phenanthroline |
InChI |
InChI=1S/C12H7IN2/c13-10-5-7-15-12-9(10)4-3-8-2-1-6-14-11(8)12/h1-7H |
Clave InChI |
YPGDPTZOMNUECX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C3=NC=CC(=C3C=C2)I)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


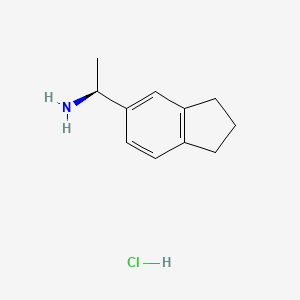
![(2-Aminoimidazo[1,2-a]pyridin-7-yl)boronic acid](/img/structure/B13650642.png)
![6-Nitro-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B13650644.png)
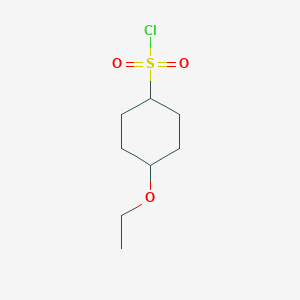
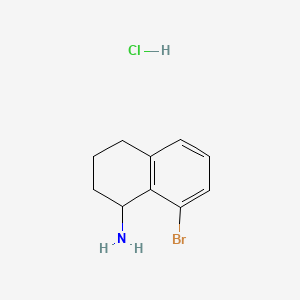

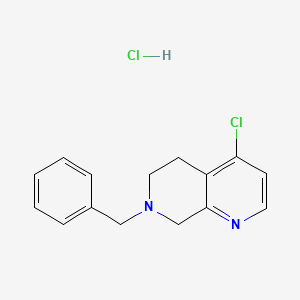
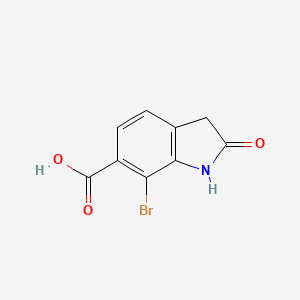
![3-Chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile](/img/structure/B13650693.png)
